molecular formula C17H26N4O3 B5613391 3-(1-methylbutyl)-8-(1H-pyrazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(1-methylbutyl)-8-(1H-pyrazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5613391
M. Wt: 334.4 g/mol
InChI Key: WEQQJCMOPRRKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound often involves multi-step chemical processes. For instance, Caroon et al. (1981) outlined the preparation of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with variations in substitution at the 8 position for antihypertensive activity screening, indicating a complex synthetic pathway that could be analogous to our compound's synthesis (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of spiro compounds, including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, is characterized by their spiro-configuration, which involves a heteroatom within the spiro junction connecting two cyclic structures. This unique configuration impacts the compound's reactivity and interactions. Studies by Farag et al. (2008) on diazaspiro compounds emphasize the significance of molecular mechanics and energy minimization techniques in understanding the structural aspects of similar compounds (Farag et al., 2008).

Chemical Reactions and Properties

Spiro compounds, including our compound of interest, participate in various chemical reactions due to their functional groups. The work by Tsukamoto et al. (1995) on 1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to muscarinic agonists highlights the versatility of such compounds in chemical synthesis and potential biological activities (Tsukamoto et al., 1995).

properties

IUPAC Name

3-pentan-2-yl-8-(2-pyrazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-3-5-14(2)21-13-17(24-16(21)23)6-10-19(11-7-17)15(22)12-20-9-4-8-18-20/h4,8-9,14H,3,5-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQJCMOPRRKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)CN3C=CC=N3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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